molecular formula C10H9NO2S B13143511 2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-

2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-

Cat. No.: B13143511
M. Wt: 207.25 g/mol
InChI Key: VRHSASDZRARMAO-GQCTYLIASA-N
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Description

    2-Propenenitrile, 3-[2-(methylsulfonyl)phenyl]-: .

  • It belongs to the class of nitriles and features a phenyl group and a methylsulfonyl group attached to the carbon-carbon triple bond.
  • This compound is of interest due to its potential applications in various fields.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are essential.

      Major Products: The coupling typically leads to the formation of aryl-substituted nitriles.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: May have applications in drug discovery.

      Industry: Relevant in fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example, if used as a drug candidate, it may interact with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other nitriles, such as acrylonitrile and benzonitrile.
    • Uniqueness: The presence of the methylsulfonyl group sets it apart from simpler nitriles.

    Remember that this compound’s properties and applications are continually explored through scientific research.

    Properties

    Molecular Formula

    C10H9NO2S

    Molecular Weight

    207.25 g/mol

    IUPAC Name

    (E)-3-(2-methylsulfonylphenyl)prop-2-enenitrile

    InChI

    InChI=1S/C10H9NO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3/b6-4+

    InChI Key

    VRHSASDZRARMAO-GQCTYLIASA-N

    Isomeric SMILES

    CS(=O)(=O)C1=CC=CC=C1/C=C/C#N

    Canonical SMILES

    CS(=O)(=O)C1=CC=CC=C1C=CC#N

    Origin of Product

    United States

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